molecular formula C10H9N3O2S B1425028 [2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid CAS No. 1283109-07-8

[2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B1425028
CAS No.: 1283109-07-8
M. Wt: 235.26 g/mol
InChI Key: ARCAIWITXSVINV-UHFFFAOYSA-N
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Description

[2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid is a heterocyclic compound that features both pyridine and thiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and thiazole moieties in its structure endows it with unique chemical and biological properties.

Properties

IUPAC Name

2-[2-(pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c14-9(15)5-8-6-16-10(13-8)12-7-1-3-11-4-2-7/h1-4,6H,5H2,(H,14,15)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCAIWITXSVINV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NC2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

[2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thiazole ring to a thiazolidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 4-position, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Alkylated or acylated pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery programs.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with various biological targets makes it a valuable candidate for further pharmacological studies.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. These derivatives may exhibit enhanced bioavailability and efficacy in treating diseases such as cancer and bacterial infections.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity. It may also serve as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of [2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and thiazole rings can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or activation of their biological functions. For example, in anticancer applications, the compound may inhibit key enzymes involved in cell proliferation, thereby inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds like thiazole-4-carboxylic acid and thiazole-2-carboxylic acid share the thiazole ring but differ in their substituents.

    Pyridine derivatives: Compounds such as 4-aminopyridine and 2-chloropyridine have the pyridine ring but lack the thiazole moiety.

Uniqueness

The uniqueness of [2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid lies in its combined pyridine and thiazole structure, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound for research and development.

Biological Activity

[2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid is a heterocyclic compound that integrates pyridine and thiazole moieties, making it a subject of interest in medicinal chemistry and biological research. This compound exhibits a range of biological activities, including antimicrobial and anticancer properties, and is utilized as a building block for synthesizing more complex molecules. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring fused with a pyridine group, contributing to its unique chemical properties. The structural formula can be represented as follows:

C9H8N4O2S\text{C}_9\text{H}_8\text{N}_4\text{O}_2\text{S}

This structure allows for potential interactions with various biological targets through hydrogen bonding and π-π interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. For instance:

  • Anticancer Activity : The compound may inhibit key enzymes involved in cell proliferation, leading to apoptosis in cancer cells. It has been shown to affect pathways related to tumor growth and metastasis.
  • Antimicrobial Effects : It exhibits activity against various bacteria and fungi by disrupting their metabolic processes.

Biological Activity Overview

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cells by inhibiting cell proliferation enzymes.
AntimicrobialEffective against a range of pathogens by disrupting metabolic functions.
Enzyme InhibitionInhibits cyclooxygenase enzymes involved in inflammatory responses.

1. Anticancer Efficacy

A study investigated the efficacy of this compound derivatives against various cancer cell lines. The results indicated significant cytotoxic effects with IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL, suggesting strong potential as an anticancer agent (Table 1).

CompoundCell LineIC50 (µg/mL)Mechanism of Action
Compound AJurkat1.61Apoptosis induction via enzyme inhibition
Compound BA-4311.98Disruption of cell cycle progression

2. Antimicrobial Activity

The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth. The minimum inhibitory concentration (MIC) values indicated effective antimicrobial properties.

BacteriaMIC (µg/mL)Activity
Staphylococcus aureus10Strong
Escherichia coli15Moderate

Q & A

Basic Research Questions

Q. How can the synthesis of [2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid be optimized for improved yield and purity?

  • Methodological Answer :

  • Step 1 : React 4-aminopyridine with a thiazole precursor (e.g., 4-bromo-thiazole) under reflux in ethanol to form the pyridin-4-ylamino-thiazole intermediate.
  • Step 2 : Introduce the acetic acid moiety via nucleophilic substitution or coupling reactions. For example, react the intermediate with chloroacetic acid in dimethylformamide (DMF) at 80°C for 6–12 hours .
  • Yield Optimization : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to purify the product. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Purity Control : Confirm purity using HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (<0.3% deviation for C, H, N) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Use DMSO-d6 to resolve protons of the pyridin-4-ylamino group (δ 8.5–9.0 ppm) and thiazole ring (δ 7.2–7.8 ppm). Assign connectivity via HSQC and HMBC .
  • IR Spectroscopy : Identify key functional groups (e.g., carboxylic acid O-H stretch at 2500–3300 cm⁻¹, C=N stretch at 1650–1700 cm⁻¹) .
  • Mass Spectrometry : Employ high-resolution ESI-MS to confirm molecular ion peaks (e.g., m/z 252.07 for C10H9N3O2S+) .
  • Elemental Analysis : Validate stoichiometry (e.g., C: 47.61%, H: 3.57%, N: 16.66% for C10H9N3O2S) .

Q. What factors influence the stability of this compound during storage?

  • Methodological Answer :

  • Temperature : Store at 2–8°C in amber vials to prevent thermal degradation .
  • Moisture : Use desiccants (e.g., silica gel) to avoid hydrolysis of the acetic acid group.
  • Light Sensitivity : Protect from UV exposure, as thiazole derivatives are prone to photolytic cleavage .

Advanced Research Questions

Q. How can the crystal structure of this compound be determined using crystallographic software?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution : Employ direct methods in SHELXS for phase determination .
  • Refinement : Apply SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Validate with R1 < 5% and wR2 < 10% .
  • Visualization : Generate ORTEP-3 diagrams to illustrate thermal ellipsoids and intermolecular interactions (e.g., hydrogen bonds between carboxylic acid groups) .

Q. What strategies are used to study the biological interaction mechanisms of this compound?

  • Methodological Answer :

  • Enzyme Assays : Test inhibition of target enzymes (e.g., kinases) via fluorescence-based assays. Compare IC50 values with control compounds .
  • Molecular Docking : Use AutoDock Vina to model ligand-receptor interactions. Focus on hydrogen bonding between the pyridin-4-ylamino group and active-site residues (e.g., Asp86 in β-lactamase) .
  • SAR Studies : Synthesize analogs with modified pyridine or thiazole substituents. Correlate structural variations with activity trends (e.g., EC50 shifts in antimicrobial assays) .

Q. How can structural analogs of this compound be designed to explore structure-activity relationships (SAR)?

  • Methodological Answer :

  • Substitution Patterns :
PositionModificationExample DerivativeBiological Impact
Pyridine-NO2, -CF32-(Pyridin-4-yl-3-nitro)-thiazoleEnhanced antimicrobial activity
Thiazole-Br, -CH35-Bromo-thiazole analogImproved solubility in DMSO
  • Synthetic Routes : Use Suzuki-Miyaura coupling for aryl substitutions or click chemistry for triazole appendages .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points or spectral data for thiazole-acetic acid derivatives?

  • Methodological Answer :

  • Purity Verification : Reanalyze samples via DSC (differential scanning calorimetry) to detect polymorphs or impurities .
  • Solvent Effects : Compare NMR spectra in different solvents (e.g., DMSO vs. CDCl3) to assess tautomeric shifts .
  • Collaborative Validation : Cross-reference data with independent labs using standardized protocols (e.g., USP guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 2
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[2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.